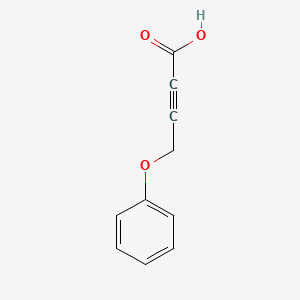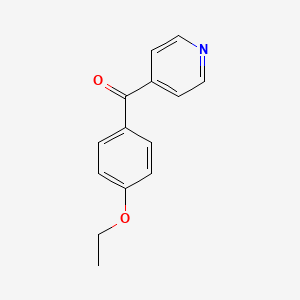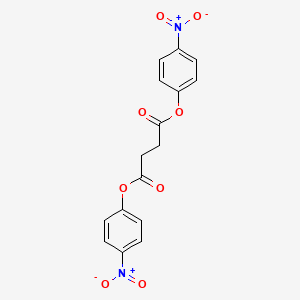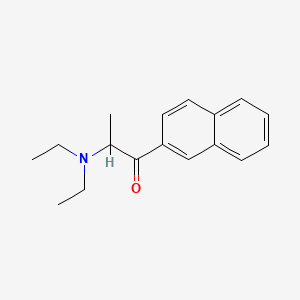![molecular formula C3H8BrN5 B1655266 [2-(1H-テトラゾール-5-イル)エチル]アミン臭化水素酸塩 CAS No. 33841-59-7](/img/structure/B1655266.png)
[2-(1H-テトラゾール-5-イル)エチル]アミン臭化水素酸塩
概要
説明
[2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide: is a chemical compound that contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom
科学的研究の応用
Chemistry
In chemistry, [2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology
In biological research, this compound is used to study the effects of tetrazole derivatives on biological systems. It can be used as a tool to investigate enzyme inhibition, receptor binding, and other biological processes.
Medicine
In medicine, [2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide has potential applications in the development of new drugs. Its derivatives can be explored for their therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry
In industry, this compound is used in the production of various chemicals and materials. It can be employed in the synthesis of polymers, coatings, and other industrial products.
作用機序
Target of Action
Tetrazole derivatives are known to interact with various biological targets due to their structural similarity to carboxylic acids .
Mode of Action
Tetrazole derivatives are known to form covalent bonds with transferase enzymes, leading to the formation of activated species . These activated species can then undergo various transformations, potentially altering the function of the target .
Biochemical Pathways
It’s known that tetrazolic acids can form β-glucuronides, a common metabolic fate for aliphatic carboxylic acids . Both tetrazole tautomers may serve as substrates for N-glucuronidation .
Result of Action
Some tetrazole derivatives have shown significant cytotoxic effects , suggesting potential applications in cancer therapy.
Action Environment
The action, efficacy, and stability of [2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature . Furthermore, the compound’s action and efficacy could be influenced by the physiological environment, including pH, the presence of other molecules, and specific conditions within the target cells.
生化学分析
Molecular Mechanism
Tetrazoles are known to interact with various biomolecules due to their high nitrogen content .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of [2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide in laboratory settings. It is known that the compound is stable at room temperature .
Metabolic Pathways
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide typically involves the reaction of ethylamine with tetrazole derivatives under specific conditions. One common method is the cyclization reaction of ethylamine with azides, which forms the tetrazole ring. The reaction conditions include the use of a strong acid catalyst and maintaining a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of [2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process may also include purification steps to remove impurities and ensure the high purity of the final product.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The tetrazole ring can be oxidized to form different derivatives.
Reduction: : Reduction reactions can be used to modify the tetrazole ring.
Substitution: : Substitution reactions can introduce different functional groups to the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions often involve the use of solvents, temperature control, and specific catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions can include oxidized tetrazole derivatives, reduced tetrazole derivatives, and substituted tetrazole derivatives, depending on the specific reagents and conditions used.
類似化合物との比較
Similar Compounds
Some similar compounds to [2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide include:
2-(1H-Tetrazol-5-yl)pyridine
2-(1H-Tetrazol-5-yl)benzoic acid
2-(1H-Tetrazol-5-yl)phenylamine
Uniqueness
What sets [2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide apart from these similar compounds is its specific structure and functional groups, which can lead to unique chemical and biological properties
特性
IUPAC Name |
2-(2H-tetrazol-5-yl)ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5.BrH/c4-2-1-3-5-7-8-6-3;/h1-2,4H2,(H,5,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEQQKUGVAXAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NNN=N1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33841-59-7 | |
| Record name | 2H-Tetrazole-5-ethanamine, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33841-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Furo[3,2-c]pyridine-4(5H)-thione](/img/structure/B1655186.png)

![N,N-dimethyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1655191.png)





![Bicyclo[3.1.0]hexane-6-methanol](/img/structure/B1655201.png)
![2,5-Pyrrolidinedione, 3-[5-(1,1-dimethylethyl)-2-thienyl]-1-phenyl-](/img/structure/B1655203.png)

![(4Z)-4-[(3,4-dihydroxyphenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione](/img/structure/B1655205.png)

